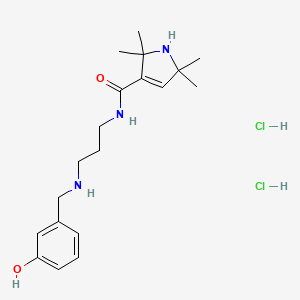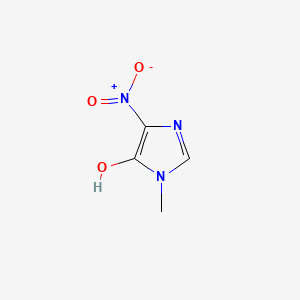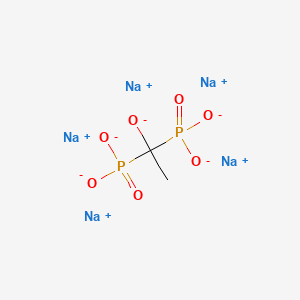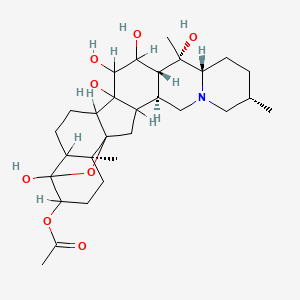
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structure, which combines an imidazole ring fused with a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-c]pyridine framework. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking purine structures.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one involves its interaction with various molecular targets. The compound can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-1,5-dihydro-4H-imidazo[4,5-c]pyridine-4-thione
- 2,6-Diamino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one
Uniqueness
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is unique due to the presence of both amino and hydrazino groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Eigenschaften
CAS-Nummer |
91713-21-2 |
|---|---|
Molekularformel |
C6H8N6O |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
5-amino-6-hydrazinyl-1H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H8N6O/c7-11-4-1-3-5(10-2-9-3)6(13)12(4)8/h1-2,11H,7-8H2,(H,9,10) |
InChI-Schlüssel |
OANWYRGSXWEMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=O)C2=C1NC=N2)N)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)







